3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
This compound is a fascinating hybrid, combining elements from different chemical families. Let’s break it down:
Structure: The compound consists of several fused rings
IUPAC Name: 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: Although specific synthetic routes are scarce in the literature, one approach involves the condensation of appropriate precursors under controlled conditions.
Biological Synthesis: Enzymatic or microbial transformations may also yield this compound.
- Industrial-scale production methods remain proprietary. researchers are exploring scalable routes for potential applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen or other reactive sites.
Reduction: Reduction of the imidazole ring or the benzodioxin moiety is plausible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or alkoxides.
Reduction: Reducing agents like sodium borohydride (NaBH₄).
- The specific products depend on reaction conditions and substituents. Potential products include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Investigate its reactivity, design new derivatives, and explore its role in supramolecular chemistry.
Biology: Assess its biological activity, including antibacterial properties.
Medicine: Explore potential therapeutic applications, such as antimicrobial agents or enzyme inhibitors.
Industry: Investigate its use in materials science, catalysis, or organic electronics.
Mechanism of Action
Targets: The compound likely interacts with specific receptors, enzymes, or cellular components.
Pathways: Further research is needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: Its fused benzodioxin-imidazole structure sets it apart.
Similar Compounds: Explore related compounds like benzodioxins, imidazoles, and thiazines.
Properties
Molecular Formula |
C21H23N2O3S+ |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C21H23N2O3S/c1-15-5-2-3-6-17(15)22-14-21(24,23-9-4-12-27-20(22)23)16-7-8-18-19(13-16)26-11-10-25-18/h2-3,5-8,13,24H,4,9-12,14H2,1H3/q+1 |
InChI Key |
YKCIJODVIITZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC5=C(C=C4)OCCO5)O |
Origin of Product |
United States |
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